5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one
Overview
Description
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine with an α,β-unsaturated carbonyl compound.
Introduction of substituents: The 4-methoxyphenyl and 4-nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the iminomethyl group: This step involves the reaction of the pyrazolone derivative with thiophen-2-ylmethylamine under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the methoxy group could yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, pyrazolone derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
Medicinally, pyrazolone derivatives have been explored for their anti-inflammatory, analgesic, and antipyretic properties. This compound might be studied for similar therapeutic effects.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structures.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one would depend on its specific biological target. Generally, pyrazolone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may have similar biological activities.
4-nitrophenyl derivatives: Compounds with the nitrophenyl group can be compared for their reactivity and biological effects.
Thiophene derivatives: These compounds contain the thiophene ring and can be studied for their unique chemical properties.
Uniqueness
The uniqueness of 5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one lies in its combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-30-18-10-4-15(5-11-18)21-20(14-23-13-19-3-2-12-31-19)22(27)25(24-21)16-6-8-17(9-7-16)26(28)29/h2-12,14,24H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJUTNZFDQVHMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])C=NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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